molecular formula C21H30N2O3 B2819281 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide CAS No. 1286728-57-1

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide

Cat. No.: B2819281
CAS No.: 1286728-57-1
M. Wt: 358.482
InChI Key: IOHDJINBMIHPBF-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a diamide derivative of ethanedioic acid. Its structure features two distinct substituents:

  • N-terminal group: A cyclohex-1-en-1-yl moiety attached via an ethyl linker, introducing unsaturated cyclic hydrocarbon characteristics.
  • N'-terminal group: A hydroxy-2-methyl-4-phenylbutyl chain, combining aromatic (phenyl), branched alkyl (2-methyl), and polar (hydroxy) functionalities.

Its synthesis likely involves amide coupling strategies, similar to methods described in , where carbodiimide-mediated reactions are employed to form analogous diamides .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-21(26,14-12-17-8-4-2-5-9-17)16-23-20(25)19(24)22-15-13-18-10-6-3-7-11-18/h2,4-5,8-10,26H,3,6-7,11-16H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHDJINBMIHPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCCC2=CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related ethanediamides and cyclohexenyl-containing derivatives from the evidence.

Structural Analogues

Compound Name Key Substituents Functional Groups Potential Properties Source
Target Compound Cyclohexenylethyl, hydroxy-methyl-phenylbutyl Amide, cyclohexene, phenyl, hydroxy Moderate lipophilicity (logP ~3–4*), possible metal chelation via amides N/A
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide () Hexylamino-oxoacetyl, methylphenyl Amide, ketone, aryl High lipophilicity (long alkyl chains), potential for hydrogen bonding via ketone/amide groups
N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexyl]ethanediamide () Chloropyridinyl, dimethylcarbamoyl-cyclohexyl Amide, pyridine, carbamate Enhanced solubility (pyridine’s polarity), possible protease inhibition (carbamate motif)
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol () Cyclohexenyl, dimethylaminoethyl-phenol Phenol, tertiary amine Polar (phenol/amine), pH-dependent solubility, antioxidant activity potential

Notes:

  • *Lipophilicity estimates are inferred from substituents (e.g., cyclohexene and phenyl increase logP; hydroxy groups reduce it).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide, and how are key intermediates optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexene and phenylbutyl moieties. For example:

  • Step 1 : Activation of the cyclohexene ethylamine group using acyl chlorides or coupling agents (e.g., EDC/HATU) .
  • Step 2 : Condensation with the hydroxy-methyl-phenylbutyl fragment under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
  • Yield Optimization : Catalytic amounts of DMAP or pyridine enhance amide bond formation efficiency (~65–78% yield reported) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying regiochemistry of the ethanediamide linker and substituent orientation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 429.24; observed = 429.23) .
  • X-ray Crystallography : SHELX suite for resolving crystal packing and hydrogen-bonding networks (if crystalline) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves against serine hydrolases or cytochrome P450 isoforms due to structural analogs showing activity in similar scaffolds .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity, with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Contradiction Analysis :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting discrepancies .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., B3LYP/6-31G*) to validate tautomeric forms .
  • 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons in crowded regions (e.g., cyclohexene vs. phenylbutyl groups) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of the hydroxy-2-methyl-4-phenylbutyl moiety?

  • Chiral Catalysis :

  • Use of Evans oxazolidinones or Jacobsen’s catalysts for stereocontrol during hydroxylation .
  • HPLC Chiral Separation : Polysaccharide-based columns (e.g., Chiralpak IA) to isolate enantiomers; typical ee >95% .

Q. How do computational models predict the compound’s bioavailability and metabolic stability?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or QikProp for logP (calculated ~3.2), PSA (~90 Ų), and CYP450 metabolism .
  • Molecular Dynamics : Simulate membrane permeability (e.g., Desmond MD with lipid bilayer models) .

Contradictions and Mitigation

  • Stereochemical Ambiguity : Discrepancies in reported optical rotations for similar analogs suggest variability in chiral synthesis protocols. Mitigation: Standardize chiral catalysts and validate with circular dichroism (CD) spectra .
  • Biological Activity Variability : Inconsistent IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents). Recommendation: Use standardized buffers (e.g., PBS pH 7.4) and control DMSO concentrations (<0.1%) .

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